Cas no 421575-69-1 (4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

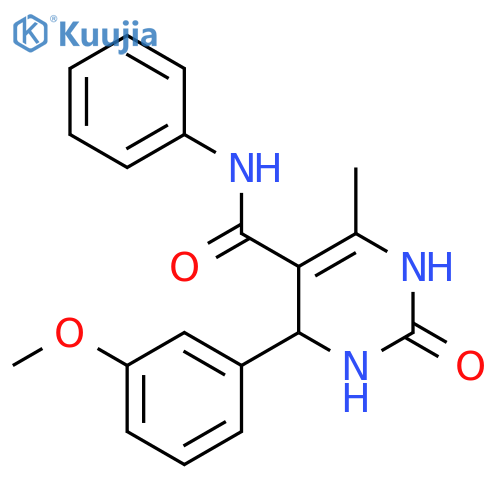

421575-69-1 structure

商品名:4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- AB00673003-01

- Oprea1_352450

- AB00673003-02

- AKOS000291283

- SR-01000486481-1

- AKOS021997594

- SR-01000486481

- Z47751950

- F1011-1166

- 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide

- 421575-69-1

- Oprea1_319065

-

- インチ: 1S/C19H19N3O3/c1-12-16(18(23)21-14-8-4-3-5-9-14)17(22-19(24)20-12)13-7-6-10-15(11-13)25-2/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24)

- InChIKey: GCBVHRAWYMQVCP-UHFFFAOYSA-N

- ほほえんだ: O=C1NC(C)=C(C(NC2C=CC=CC=2)=O)C(C2C=CC=C(C=2)OC)N1

計算された属性

- せいみつぶんしりょう: 337.14264148g/mol

- どういたいしつりょう: 337.14264148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 540

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 79.5Ų

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1011-1166-20μmol |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-30mg |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-2μmol |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-1mg |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-25mg |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-15mg |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-2mg |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-3mg |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-4mg |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1011-1166-20mg |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

421575-69-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

421575-69-1 (4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬